{2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol
Description
{2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol is a bioactive small molecule characterized by a 1H-imidazole core substituted with a 3,4-dichlorobenzylsulfanyl group at position 2, a methyl group at position 1, and a hydroxymethyl group at position 3. Its molecular formula is C₁₂H₁₁Cl₂N₂OS, with a molecular weight of 303.21 g/mol (CAS: 1451393-46-6) .
Structure
3D Structure
Properties
IUPAC Name |
[2-[(3,4-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c1-16-9(6-17)5-15-12(16)18-7-8-2-3-10(13)11(14)4-8/h2-5,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZNMUDPCCIPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC(=C(C=C2)Cl)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol, with the CAS number 339098-46-3, is a compound that has garnered attention for its potential biological activities. It belongs to the imidazole family, which is known for various pharmacological properties, including antimicrobial and antifungal activities. This article reviews the biological activity of this compound based on existing literature, including case studies and research findings.
- Molecular Formula: C₁₂H₁₂Cl₂N₂OS
- Molecular Weight: 303.21 g/mol
- PubChem CID: 2764367
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings indicate its potential as an antibacterial agent, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Antibacterial Activity
Research has shown that imidazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds containing electron-withdrawing groups, such as dichlorobenzyl groups, enhance antibacterial activity against MRSA strains. The presence of the imidazole ring and specific substituents appears to be crucial for this activity .
Study 1: Antimicrobial Efficacy
A preliminary study assessed the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against MRSA comparable to established antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 8 | Effective |
| Vancomycin | 4 | Effective |
This suggests that it may serve as a lead compound for further development in antibacterial therapies.
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of imidazole derivatives revealed that modifications at the 5-position of the imidazole ring significantly influence biological activity. The study concluded that the substitution with a sulfanyl group at the 2-position enhances both solubility and bioactivity .
The proposed mechanism of action for this compound involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis. The imidazole ring likely interacts with bacterial enzymes critical for these processes.
Comparison with Similar Compounds
{2-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol
- Molecular Formula : C₁₂H₁₁Cl₂N₂OS
- Molecular Weight : 303.21 g/mol
- CAS : 338422-43-8
- Key Differences : The dichlorobenzyl group is substituted at the 2,6-positions of the benzene ring instead of 3,4-positions. This positional isomerism may alter steric and electronic properties, affecting binding affinity to target proteins or solubility .
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Molecular Formula : C₁₂H₁₁ClN₄O₂
- Molecular Weight : 290.70 g/mol
- CAS: Not explicitly provided
- Key Differences: Replaces the sulfanyl-dichlorobenzyl group with a chloromethylphenyl substituent and introduces a nitro group at position 4.
(2-Methyl-5-nitro-1H-imidazol-1-yl)methanol Derivatives
- Example : 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol
- Molecular Formula : Varies with substituents (e.g., C₁₃H₁₃N₃O₃ for styryl derivatives)
- Key Differences : Incorporates a styryl group (aromatic vinyl) and a nitro group, which may enhance π-π stacking interactions in biological systems. These derivatives are synthesized via condensation reactions with benzaldehydes, differing from the sulfanyl-based chlorination pathways used for the target compound .
Comparative Data Table
Research Findings and Implications
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
